molecular formula C13H17N5O4 B13396610 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine

9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine

Cat. No.: B13396610
M. Wt: 307.31 g/mol
InChI Key: LCCLUOXEZAHUNS-QMZDVBQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’-O-Isopropylideneadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of adenosine. It is widely used in organic synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylideneadenosine typically involves the reaction of adenosine with acetone in the presence of an acid catalyst such as toluene-4-sulfonic acid. The reaction is carried out under an inert atmosphere at room temperature for approximately 72 hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-O-Isopropylideneadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylideneadenosine involves its interaction with various enzymes and receptors. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. The isopropylidene group provides stability, allowing the compound to be used in various biochemical assays .

Comparison with Similar Compounds

  • 2’,3’-O-Isopropylideneguanosine
  • 2’,3’-O-Isopropylideneuridine
  • 5’-Chloro-2’,3’-isopropylidene adenosine

Comparison: 2’,3’-O-Isopropylideneadenosine is unique due to its specific protective group, which provides stability and reactivity. Compared to its analogs, it is particularly useful in studies involving adenosine metabolism and enzyme interactions .

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

[(4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9?,12-/m1/s1

InChI Key

LCCLUOXEZAHUNS-QMZDVBQNSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Origin of Product

United States

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